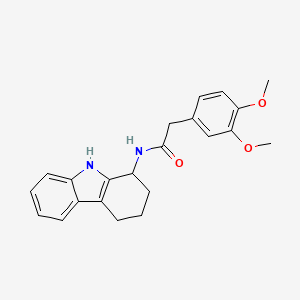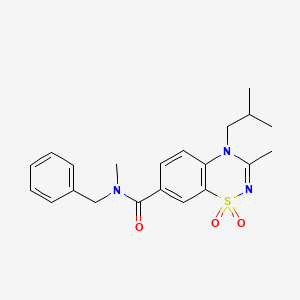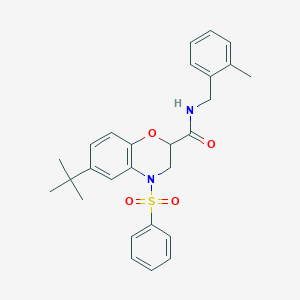![molecular formula C25H31N3O2 B11230413 1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11230413.png)
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentanecarboxamide core with a phenyl group and a piperazine moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-(4-propanoylpiperazin-1-yl)phenylcyclopentanecarboxamide.
Introduction of the Phenyl Group: The intermediate is then reacted with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the piperazine moiety.
Wissenschaftliche Forschungsanwendungen
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antidepressant activities
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, such as anticonvulsant and antidepressant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds have similar structural features and are investigated for their antidepressant-like activities.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds are studied as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Uniqueness
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide stands out due to its unique combination of a cyclopentanecarboxamide core with a phenyl group and a piperazine moiety. This structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C25H31N3O2 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
1-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H31N3O2/c1-2-23(29)28-18-16-27(17-19-28)22-12-10-21(11-13-22)26-24(30)25(14-6-7-15-25)20-8-4-3-5-9-20/h3-5,8-13H,2,6-7,14-19H2,1H3,(H,26,30) |
InChI-Schlüssel |
ZNTHFUVKHZKBFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11230332.png)
![2-methoxy-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11230340.png)
![1-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11230348.png)
![N-(2-methoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11230351.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11230353.png)
![N-(4-isopropoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11230354.png)

![3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11230374.png)


![N~6~-methyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230382.png)
![N-[2-(dimethylamino)ethyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B11230389.png)


